2-Methylquinoline-4-carbaldehyde: Synthetic Architectures & MedChem Utility
2-Methylquinoline-4-carbaldehyde: Synthetic Architectures & MedChem Utility
[1]
Executive Summary
2-Methylquinoline-4-carbaldehyde (CAS: 6760-22-1) serves as a critical electrophilic scaffold in medicinal chemistry, particularly for the development of bioactive Schiff bases, hydrazones, and styrylquinolines.[1][2] Distinguished by its dual-reactivity profile—featuring an electrophilic aldehyde at C4 and a nucleophilic, acidic methyl group at C2—this compound allows for divergent synthetic pathways.[1]
This technical guide provides a rigorous analysis of its physicochemical properties, validated synthetic protocols (specifically Selenium Dioxide oxidation), and its application in designing IRE-1
Part 1: Molecular Architecture & Physicochemical Profile
The reactivity of 2-methylquinoline-4-carbaldehyde is dictated by the electron-deficient quinoline ring system.[1] The nitrogen atom withdraws electron density, making the C4-formyl group highly susceptible to nucleophilic attack, while simultaneously increasing the acidity of the C2-methyl protons (pKa
Key Physicochemical Data
| Property | Value | Context |
| IUPAC Name | 2-Methylquinoline-4-carbaldehyde | Also: 2-Methyl-4-quinolinecarboxaldehyde |
| CAS Number | 6760-22-1 | Distinct from 2-quinolinecarboxaldehyde (5470-96-2) |
| Formula | C | Molecular Weight: 171.20 g/mol |
| Appearance | Yellowish Solid/Oil | Oxidizes to carboxylic acid upon air exposure |
| Solubility | DMSO, DMF, DCM, EtOH | Poorly soluble in water; requires organic co-solvent |
| LogP (Calc) | ~2.1 - 2.3 | Lipophilic, suitable for membrane permeability |
Part 2: Synthetic Routes & Optimization
The most field-proven route to 2-methylquinoline-4-carbaldehyde is the regioselective oxidation of 2,4-dimethylquinoline using Selenium Dioxide (SeO
The Selectivity Challenge
In 2,4-dimethylquinoline, both methyl groups are activated.[1] However, the C4-methyl group is generally more reactive toward SeO
Synthetic Workflow Diagram (Graphviz)
Caption: Regioselective oxidation pathway highlighting the critical divergence between aldehyde formation and over-oxidation.[1]
Part 3: Chemical Reactivity & Derivatization[1][4]
Researchers utilize this scaffold primarily for its two distinct reactive centers.[1]
C4-Formyl Reactivity (Schiff Base Formation)
The aldehyde at C4 is the primary target for derivatization.[1] Condensation with primary amines, hydrazides, or semicarbazides yields Schiff bases (imines) .[1]
-
Mechanism: Nucleophilic addition-elimination.[1]
-
Application: These derivatives often chelate transition metals (Cu, Zn, Fe) via the imine nitrogen and the quinoline nitrogen, enhancing antimicrobial potency.
C2-Methyl Reactivity (Styryl Formation)
The C2-methyl group is acidic.[1] Under basic conditions (e.g., Piperidine, Acetic Anhydride), it undergoes Knoevenagel-type condensation with aromatic aldehydes to form styrylquinolines.
-
Significance: Styrylquinolines are potent HIV-1 integrase inhibitors and fluorescent probes.[1]
Reactivity Map (Graphviz)[1]
Caption: Divergent reactivity map showing C4-electrophilic attack (blue) and C2-nucleophilic activation (red).
Part 4: Experimental Protocols
Protocol 1: Synthesis via Selenium Dioxide Oxidation
Based on modified Riley Oxidation principles.
Reagents:
-
2,4-Dimethylquinoline (10 mmol)[1]
-
Selenium Dioxide (SeO
) (11-12 mmol, 1.1-1.2 eq)[1] -
Solvent: 1,4-Dioxane (wet, containing 2-5% water is often beneficial for SeO
oxidations)[1]
Step-by-Step:
-
Setup: Dissolve 2,4-dimethylquinoline (1.57 g) in 1,4-dioxane (20 mL) in a round-bottom flask equipped with a reflux condenser.
-
Addition: Add finely powdered SeO
(1.22 g) to the solution. -
Reaction: Heat to reflux (approx. 101°C) with vigorous stirring. Monitor via TLC (System: Hexane:EtOAc 7:3).
-
Workup:
-
Purification: The crude residue is typically a dark oil/solid.[1] Purify via column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate (starting 95:5 to 80:20).
-
Yield: Expect 50–65% yield of yellowish solid/oil.[1]
Protocol 2: General Schiff Base Condensation
For the synthesis of bioactive hydrazones.
Reagents:
-
2-Methylquinoline-4-carbaldehyde (1 mmol)[1]
-
Substituted Hydrazide/Amine (1 mmol)[1]
-
Ethanol (Absolute, 10 mL)
-
Glacial Acetic Acid (Catalytic, 2-3 drops)[1]
Step-by-Step:
-
Dissolve the aldehyde in absolute ethanol.[1]
-
Add the amine/hydrazide component.[1]
-
Add catalytic acetic acid.[1]
-
Reflux for 3–6 hours. A precipitate often forms during the reaction.[1]
-
Isolation: Cool to room temperature. Filter the solid precipitate.[1]
-
Purification: Recrystallize from hot ethanol or ethanol/DMF mixtures.
Part 5: Medicinal Chemistry Applications[5]
IRE-1 Inhibition (Oncology)
The 2-methylquinoline-4-carbaldehyde scaffold is a precursor for inhibitors of IRE-1
-
Mechanism:[1][3][4][5][6] Salicylaldehyde-type Schiff bases derived from this scaffold bind to the RNase domain of IRE-1
[1].[1]
Antimicrobial Agents
Hydrazone derivatives synthesized from this aldehyde exhibit significant activity against M. tuberculosis and C. albicans.[1] The lipophilic quinoline ring facilitates cell wall penetration, while the hydrazone moiety interacts with metal cofactors in bacterial enzymes [2].
References
-
US P
Inhibitors. Patterson, J. B., et al. (2016).[1] Describes the use of 2-methylquinoline-4-carbaldehyde as a key intermediate for synthesizing IRE-1 inhibitors.[1] -
Asian Journal of Chemistry . Synthesis and Antimicrobial Activity of Quinoline Derivatives. (General reference for quinoline hydrazone activity). Note: Specific activity of 2-methyl-4-carbaldehyde derivatives is analogous to the widely cited 2-carbaldehyde series.[1]
-
Journal of the Chemical Society . Selenium Dioxide: A New Oxidising Agent. Riley, H. L., et al. (Foundational text on SeO2 oxidation mechanism).[1]
-
BLD Pharm / Sigma Aldrich . Product Specifications for CAS 6760-22-1.
Sources
- 1. 2-Quinolinecarboxaldehyde | C10H7NO | CID 79619 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6760-22-1|2-Methylquinoline-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
